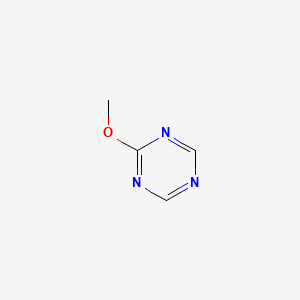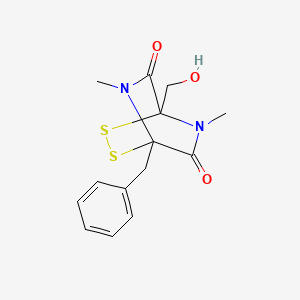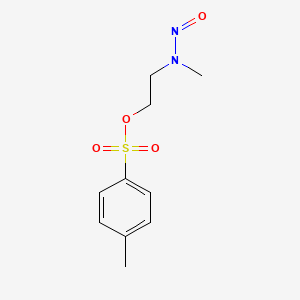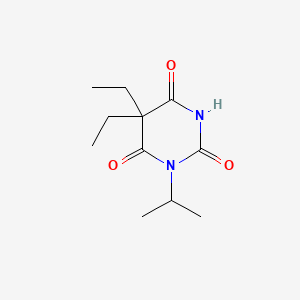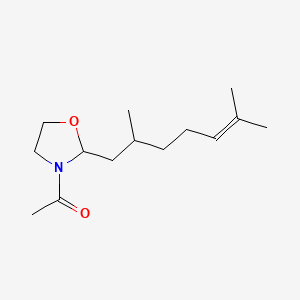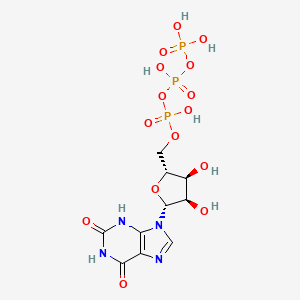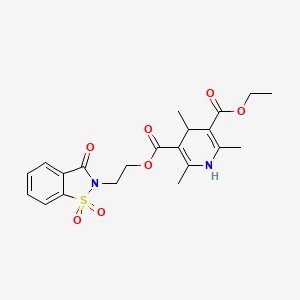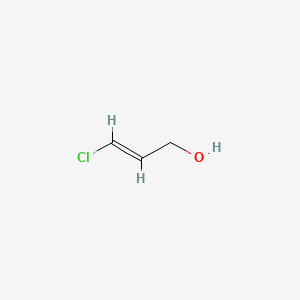
trans-3-Chloroallyl alcohol
描述
Synthesis Analysis
Trans-3-Chloroallyl alcohol is used in scientific research and has diverse applications, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of various organic compounds.
Molecular Structure Analysis
Trans-3-Chloroallyl alcohol has a molecular formula of C3H5ClO . It contains a total of 9 bonds, including 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
Trans-3-Chloroallyl alcohol is involved in various reactions. According to the KEGG database, it is involved in the reactions R05233 and R05367 . It is also a degradation product of cis- and trans-1,3-dichloropropenes used in nematocides.
Physical And Chemical Properties Analysis
Trans-3-Chloroallyl alcohol has an average mass of 92.524 Da and a monoisotopic mass of 92.002892 Da . It is a colorless, volatile liquid with a sharp, pungent odor.
科学研究应用
Soil Degradation Studies
Trans-3-Chloroallyl alcohol, formed by hydrolysis of certain nematocides, has been studied for its degradation rates in soils. For instance, in sandy soils, it degrades at a rate of 2–3.5% per day at 15–20°C, and in clay-containing soils, this rate is higher (up to about 25% per day at 20°C) (Dijk, 1974).
Hydrolysis Studies
Research has focused on understanding the hydrolysis of 1,3-dichloropropene in aqueous solutions to form 3-chloroallyl alcohol. The rate of hydrolysis was found to be independent of pH and temperature-dependent (McCall, 1987).
Catalysis Research
The compound's isomerism effects on catalytic activities have been investigated. For example, in the oligomerization of 2-chloroallyl alcohol, the geometric isomerism of catalysts significantly affected the molecular masses and tactic structures of the oligomerization products (Drzeżdżon et al., 2018).
Biodegradation Studies
The biodegradation of chloroallyl alcohols, including trans-3-chloroallyl alcohol, by bacterial cultures has been a topic of interest. For instance, only 2-chloroallyl alcohol and cis- and trans-3-chloroallyl alcohol served as growth substrates for pure cultures in one study (Van Der Waarde et al., 1994).
Genotoxicity Assessments
The genotoxic potential of 3-chloroallyl alcohol has been evaluated through both in vitro and in vivo studies. For instance, in a study, it was negative in an Ames test and positive in a mouse lymphoma forward mutation assay (Redmond et al., 2022).
Environmental Studies
Its presence in groundwater following the application of certain plant protection products and its subsequent environmental and health implications have also been investigated (Barnekow et al., 1995).
安全和危害
Trans-3-Chloroallyl alcohol is classified as a flammable liquid (Category 2) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It is highly flammable and its vapors can be hazardous . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
属性
IUPAC Name |
(E)-3-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHXDNIPAWLLE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892042 | |
| Record name | (E)-3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Chloroallyl alcohol | |
CAS RN |
4643-06-5, 4643-05-4, 29560-84-7 | |
| Record name | 2-Propen-1-ol, 3-chloro-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4643-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, 3-chloro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(13R,16S)-12,12,16-Trimethyl-10,19,22-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-21-one](/img/structure/B1199500.png)
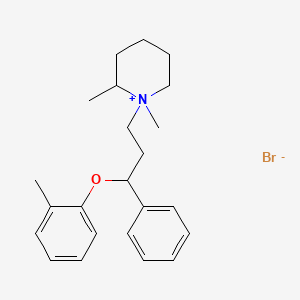
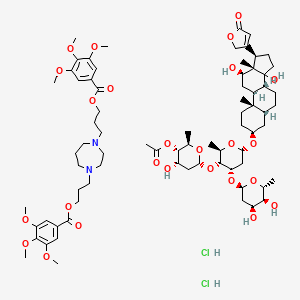
![[1-[4-Methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride](/img/structure/B1199503.png)
